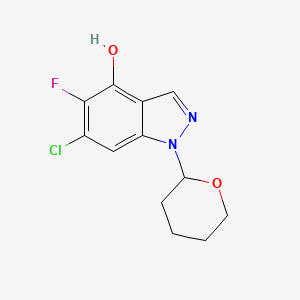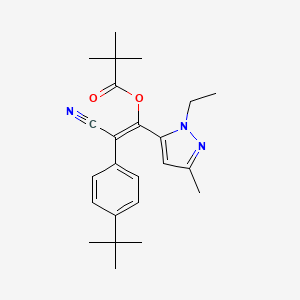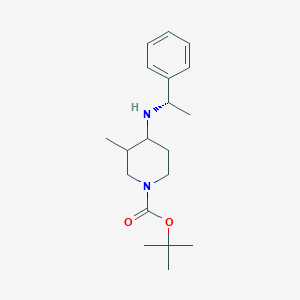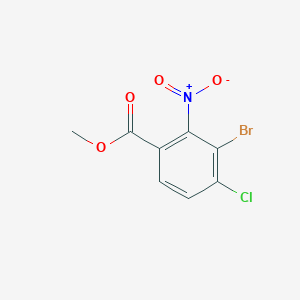
Ethyl 1-(isoquinolin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(isoquinolin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(isoquinolin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Isoquinoline Group: The isoquinoline moiety can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Ethyl 1-(isoquinolin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of Ethyl 1-(isoquinolin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effect. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability.
類似化合物との比較
Similar Compounds
Ethyl 1-(isoquinolin-5-yl)-1H-pyrazole-4-carboxylate: Lacks the trifluoromethyl group.
Ethyl 1-(quinolin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Contains a quinoline instead of an isoquinoline group.
Methyl 1-(isoquinolin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Contains a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the combination of the isoquinoline and trifluoromethyl groups, which can impart distinct biological and chemical properties. The trifluoromethyl group, in particular, is known for enhancing metabolic stability and binding affinity, making this compound a valuable candidate for drug development.
特性
分子式 |
C16H12F3N3O2 |
|---|---|
分子量 |
335.28 g/mol |
IUPAC名 |
ethyl 1-isoquinolin-5-yl-5-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C16H12F3N3O2/c1-2-24-15(23)12-9-21-22(14(12)16(17,18)19)13-5-3-4-10-8-20-7-6-11(10)13/h3-9H,2H2,1H3 |
InChIキー |
QUVXHQMIPQEIHO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC3=C2C=CN=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Naphtho[2,3-d]imidazol-2-amine xhydrochloride](/img/structure/B12958566.png)
![5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12958568.png)

![2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B12958587.png)





![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol](/img/structure/B12958641.png)
![6'-Chlorospiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B12958651.png)



